Tricholongin BI
Description
Its primary application in current research involves in vitro growth inhibition assays, where its efficacy is compared to antibiotics like tetracycline and other AMPs .
Properties
CAS No. |
135609-13-1 |
|---|---|
Molecular Formula |
C4H9ClFNO2 |
Synonyms |
Tricholongin BI |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Selection of Comparable Compounds
Tricholongin BI is compared to three AMPs with documented activity against S. citri: Novispirin T7, Caerin 1.1, and Dhvar4. These were selected based on their functional similarity (antimicrobial activity) and shared experimental protocols in citrus disease research .
Efficacy in Growth Inhibition
A liquid assay method was used to evaluate the growth-inhibitory effects of these AMPs. Key findings include:
Structural and Functional Contrasts
- Mechanistic Differences: While this compound’s mode of action is unclear, Novispirin T7 and Caerin 1.1 are hypothesized to disrupt bacterial membranes via hydrophobic interactions and alpha-helical structures.
- Formulation Stability: Regulatory guidelines (e.g., ICH Q6B) emphasize the need for stability and compatibility in AMP formulations. This compound’s compatibility data are absent, whereas Novispirin T7 and Caerin 1.1 have been tested in standardized assays.
Critical Analysis of Methodologies
- Assay Design : The liquid assay method used for this compound and peers enables rapid screening but may overlook pharmacokinetic factors like tissue penetration or metabolic degradation.
- Regulatory Benchmarks: Comparative assessments of biosimilars require stringent criteria (e.g., charge variants, binding affinity).
Q & A
Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Apply cheminformatics pipelines : Generate derivative libraries with focused substituents (e.g., halogens at C7), then assay antifungal activity and logP values. Use clustering algorithms (e.g., PCA) to identify critical pharmacophores .
- Cross-validate computational predictions (e.g., molecular docking) with experimental IC50 data to refine SAR models .
Methodological Guidance
Q. How to ensure reproducibility in this compound’s chromatographic analysis?
- Adhere to Beilstein Journal protocols : Report HPLC conditions (column type, gradient, detection wavelength), internal standards, and retention time variability (<2%). Provide raw chromatograms in supplementary data .
Q. What statistical approaches are suitable for dose-response studies of this compound?
- Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (variable slope). Report R², Hill coefficients, and 95% confidence intervals. For skewed data, apply log transformation or non-parametric tests (Mann-Whitney U) .
Data Presentation Standards
Q. How to structure tables for this compound’s enzymatic inhibition data?
Q. What metadata is essential for sharing this compound’s spectral data (NMR, MS)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
